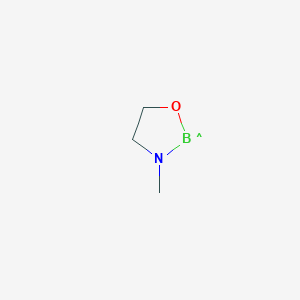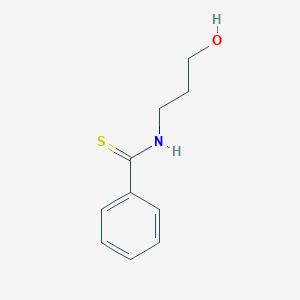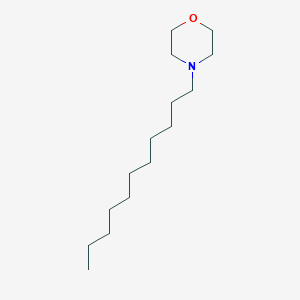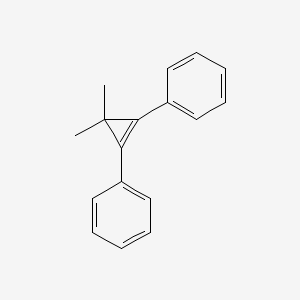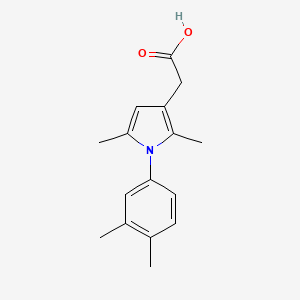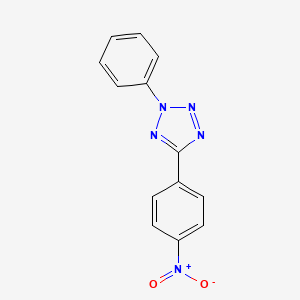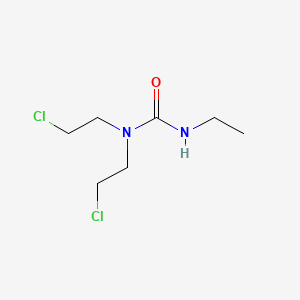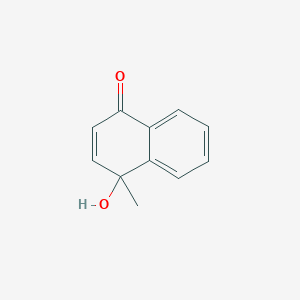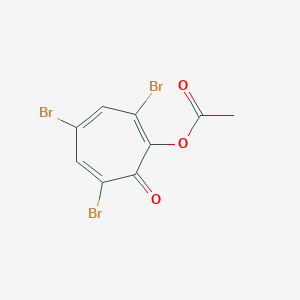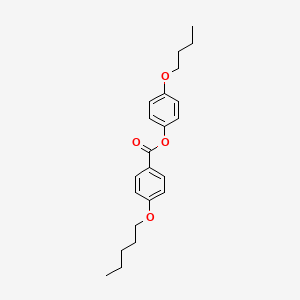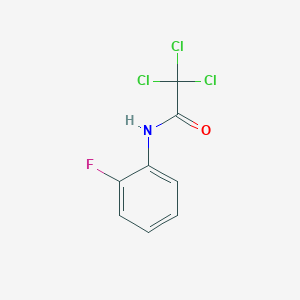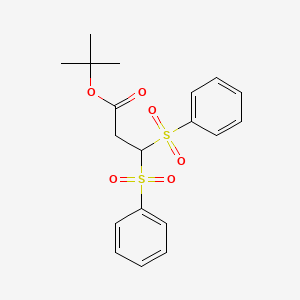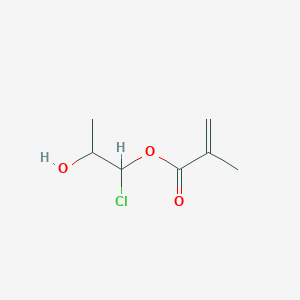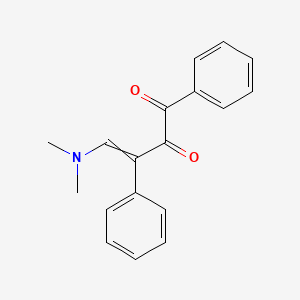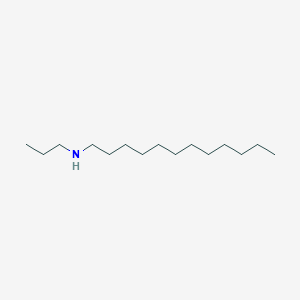
1-Dodecanamine, N-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecanamine, N-propyl- is an organic compound belonging to the class of amines. It is characterized by a long hydrocarbon chain with a propyl group attached to the nitrogen atom. This compound is known for its surfactant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Dodecanamine, N-propyl- can be synthesized through the reaction of dodecylamine with propyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol under reflux conditions. The general reaction is as follows:
C12H25NH2+C3H7Br→C12H25NHC3H7+HBr
Industrial Production Methods: Industrial production of 1-Dodecanamine, N-propyl- often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Dodecanamine, N-propyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.
Major Products:
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Dodecanamine, N-propyl- has diverse applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 1-Dodecanamine, N-propyl- involves its interaction with lipid bilayers in cell membranes. Its long hydrocarbon chain allows it to insert into the lipid bilayer, disrupting membrane integrity and affecting membrane-associated processes. The propyl group enhances its hydrophobic interactions, making it effective in various applications.
Comparación Con Compuestos Similares
1-Dodecanamine: Lacks the propyl group, making it less hydrophobic.
N,N-Dimethyldodecanamine: Contains two methyl groups instead of a propyl group, affecting its reactivity and solubility.
Dodecylamine: A simpler structure with only a dodecyl chain attached to the nitrogen atom.
Uniqueness: 1-Dodecanamine, N-propyl- is unique due to its specific combination of a long hydrocarbon chain and a propyl group, which enhances its surfactant properties and makes it suitable for specialized applications in various fields.
Propiedades
Número CAS |
45185-60-2 |
|---|---|
Fórmula molecular |
C15H33N |
Peso molecular |
227.43 g/mol |
Nombre IUPAC |
N-propyldodecan-1-amine |
InChI |
InChI=1S/C15H33N/c1-3-5-6-7-8-9-10-11-12-13-15-16-14-4-2/h16H,3-15H2,1-2H3 |
Clave InChI |
CEKFCJBSYYWXGY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


